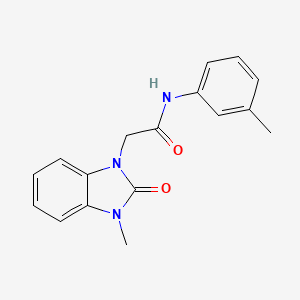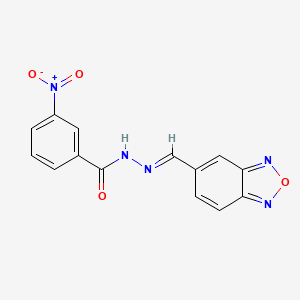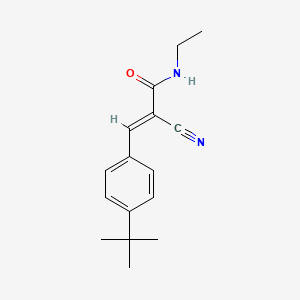![molecular formula C15H13N3O2 B5818230 methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)
methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate, also known as MPPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its ability to bind to specific enzymes and receptors in the body, leading to a cascade of biochemical reactions that can have a variety of effects on cellular function. Its ability to modulate these pathways makes it a promising candidate for the development of new therapeutics.
Biochemical and Physiological Effects:
methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been found to have a number of biochemical and physiological effects, including the modulation of various enzymes and receptors involved in cellular metabolism and signaling. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a wide range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate in lab experiments is its ability to modulate specific pathways in a controlled manner, allowing researchers to study the effects of various compounds on cellular function. However, its complex mechanism of action and potential for off-target effects can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of potential future directions for research on methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate, including the development of new therapeutics based on its ability to modulate specific cellular pathways. Other areas of interest include the study of its effects on various disease models, as well as its potential use as a tool for drug discovery and development.
Synthesemethoden
Methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate can be synthesized using a number of different methods, including the reaction of 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid with methanol and a catalyst such as sulfuric acid. Other methods involve the use of various reagents and solvents to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
Methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has been used in a number of scientific research applications, including studies on the effects of various compounds on cellular metabolism and signaling pathways. Its ability to modulate certain enzymes and receptors has made it a valuable tool in the study of diseases such as cancer and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-8-12(11-6-4-3-5-7-11)16-14-9-13(15(19)20-2)17-18(10)14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCZVFDRLFBYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2,4-dichlorophenoxy)methyl]-N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B5818160.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)
![N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide](/img/structure/B5818168.png)
![1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5818169.png)



![N-cyclopentyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5818204.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-methoxyphenyl)urea](/img/structure/B5818211.png)



